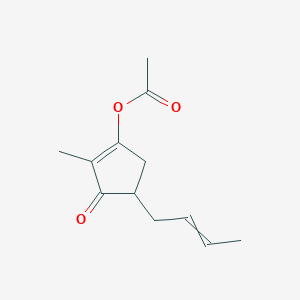
2-Pyridinecarboxylic acid, 5-(4-chlorobutoxy)-, calcium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxylic acid, 5-(4-chlorobutoxy)-, calcium salt is a chemical compound with the molecular formula C20H22CaCl2N2O6. This compound is known for its unique structure, which includes a pyridine ring substituted with a 4-chlorobutoxy group and coordinated with calcium ions . It has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 5-(4-chlorobutoxy)-, calcium salt typically involves the reaction of 2-pyridinecarboxylic acid with 4-chlorobutanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process generally includes the purification of the final product through crystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxylic acid, 5-(4-chlorobutoxy)-, calcium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the 4-chlorobutoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-Pyridinecarboxylic acid, 5-(4-chlorobutoxy)-, calcium salt has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylic acid, 5-(4-chlorobutoxy)-, calcium salt involves its interaction with specific molecular targets. The compound can bind to metal ions and enzymes, affecting their activity and leading to various biochemical effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate cellular processes through its coordination with calcium ions .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid: A simpler analog without the 4-chlorobutoxy group.
4-Chloro-2-pyridinecarboxylic acid: A related compound with a chlorine substituent on the pyridine ring.
Pyridine-2-carboxylic acid: Another analog with different substituents on the pyridine ring.
Uniqueness
2-Pyridinecarboxylic acid, 5-(4-chlorobutoxy)-, calcium salt is unique due to its specific substitution pattern and coordination with calcium ions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
72133-63-2 |
|---|---|
Molecular Formula |
C20H22CaCl2N2O6 |
Molecular Weight |
497.4 g/mol |
IUPAC Name |
calcium;5-(4-chlorobutoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/2C10H12ClNO3.Ca/c2*11-5-1-2-6-15-8-3-4-9(10(13)14)12-7-8;/h2*3-4,7H,1-2,5-6H2,(H,13,14);/q;;+2/p-2 |
InChI Key |
SUMXLORJRYGFQB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=NC=C1OCCCCCl)C(=O)[O-].C1=CC(=NC=C1OCCCCCl)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


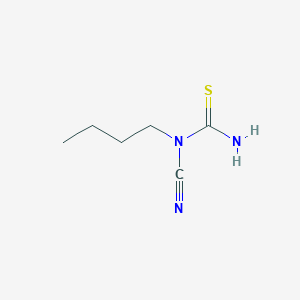
![N-[(Benzyloxy)methyl]-N-butylbutan-1-amine](/img/structure/B14463673.png)
![5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol](/img/structure/B14463678.png)

![2,2'-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol)](/img/structure/B14463696.png)
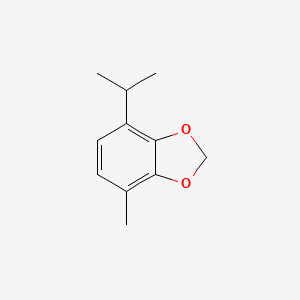
![9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14463707.png)
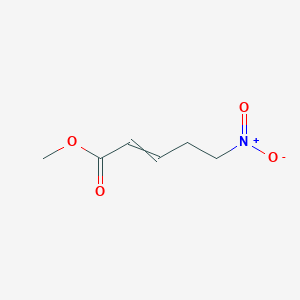
![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14463719.png)

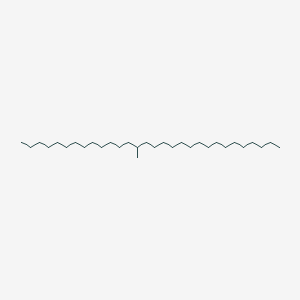
![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)
![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)
